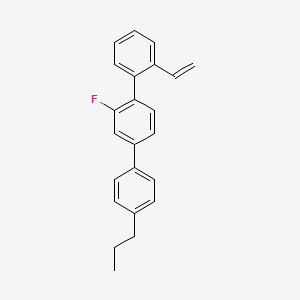
2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a propyl group at the 4’’ position, and a vinyl group at the 2 position on the terphenyl backbone. Terphenyl compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: The initial step involves the formation of the terphenyl backbone through a Suzuki-Miyaura coupling reaction.
Introduction of Functional Groups: The fluoro, propyl, and vinyl groups are introduced through subsequent reactions. For example, the fluoro group can be introduced via electrophilic fluorination, while the propyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: H2, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Amino or thiol-substituted terphenyls
Aplicaciones Científicas De Investigación
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is primarily determined by its functional groups and their interactions with molecular targets. The fluoro group can engage in hydrogen bonding and electrostatic interactions, while the vinyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Similar structure but with an ethyl group instead of a vinyl group.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Contains multiple fluoro groups, leading to different chemical properties.
Uniqueness
2’-Fluoro-4’‘-propyl-2-vinyl-1,1’:4’,1’'-terphenyl is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C23H21F |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-(2-ethenylphenyl)-2-fluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C23H21F/c1-3-7-17-10-12-19(13-11-17)20-14-15-22(23(24)16-20)21-9-6-5-8-18(21)4-2/h4-6,8-16H,2-3,7H2,1H3 |
Clave InChI |
SJVQZTPKJTTYBT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



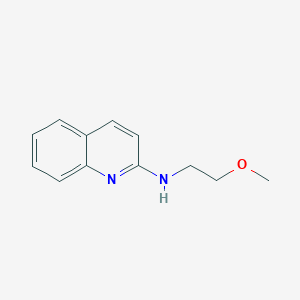
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
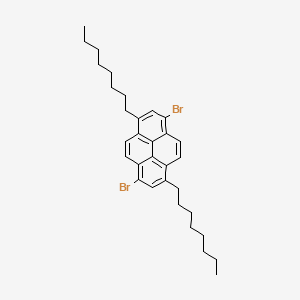

![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
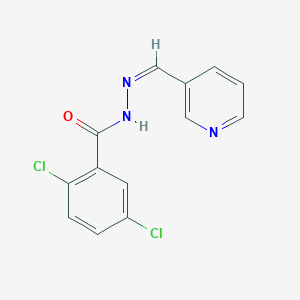
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
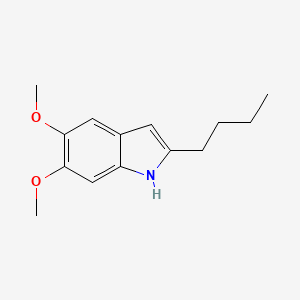


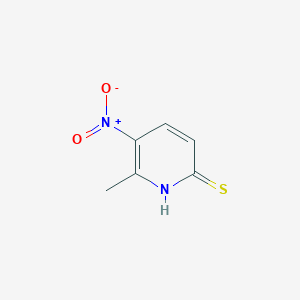

![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)
